5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Overview
Description
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a bromophenyl group, a thioether linkage, and a dihydropyridine ring. Dihydropyridines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-component reactions (MCRs), which are environmentally benign and efficient for producing complex molecules from readily available starting materials . The synthetic route may include the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the Bromophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a suitable halide precursor.
Thioether Formation: The thioether linkage can be introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures under acidic or basic conditions.
Scientific Research Applications
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Antimicrobial Activity: It exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.
Anticancer Research: The compound is explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Neuroprotective Effects: Research is conducted to evaluate its neuroprotective effects, especially in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Calcium Channels: The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.
Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike nifedipine, the compound has additional functional groups that may enhance its pharmacological profile.
Amlodipine: Another calcium channel blocker with a longer duration of action. The presence of the bromophenyl and thioether groups in the compound may provide unique therapeutic benefits.
Nicardipine: Used for its vasodilatory effects. The compound’s unique structure may offer distinct advantages in terms of selectivity and potency.
Properties
IUPAC Name |
5-acetyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-4-5-16-17(10-22)20(23-12(2)19(16)13(3)24)26-11-18(25)14-6-8-15(21)9-7-14/h6-9,16,23H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZUBYDXODZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(NC(=C1C(=O)C)C)SCC(=O)C2=CC=C(C=C2)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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